(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

Catalog No.
S3118206
CAS No.
113543-30-9
M.F
C16H21NO3
M. Wt
275.348
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

CAS Number

113543-30-9

Product Name

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

IUPAC Name

(4S)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one

Molecular Formula

C16H21NO3

Molecular Weight

275.348

InChI

InChI=1S/C16H21NO3/c1-12(2)8-9-15(18)17-14(11-20-16(17)19)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-/m0/s1

InChI Key

YYUTVRHBEQTSJS-AWEZNQCLSA-N

SMILES

CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2

Solubility

not available

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a chiral oxazolidinone compound characterized by a five-membered ring structure containing nitrogen and oxygen atoms. Its molecular formula is C₁₆H₂₁NO₃, with a molecular weight of approximately 275.34 g/mol. The compound features a benzyl group and a 4-methylpentanoyl moiety, which contribute to its unique chemical properties and potential biological activities. Oxazolidinone derivatives are significant in medicinal chemistry, particularly due to their antibacterial properties and role as chiral auxiliaries in organic synthesis.

The mechanism of action of (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one in asymmetric synthesis involves non-covalent interactions between the chiral auxiliary and the reacting carbonyl compounds (aldehydes or ketones). These interactions create a chiral environment around the reaction site, favoring the formation of one enantiomer over the other []. The detailed mechanism can vary depending on the specific reaction conditions.

  • Organic synthesis: Some research papers describe this compound as a potential building block for the synthesis of more complex molecules like oxazolidinone derivatives []. These derivatives may have various applications in scientific research, but further investigation is required.

Additional Information:

  • [1] PubChem National Institutes of Health: )
Typical for oxazolidinones:

  • Oxidation: This reaction introduces additional functional groups, often using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can modify the oxazolidinone ring or side chains.
  • Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, employing reagents like sodium hydride and alkyl halides under appropriate conditions.

Compounds in the oxazolidinone class, including (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, are primarily known for their antibacterial activity, particularly against Gram-positive bacteria. The structure of this compound may enhance its interaction with bacterial ribosomes, potentially inhibiting protein synthesis. Additionally, its chiral nature allows for the development of enantiomerically pure products, which can exhibit distinct biological profiles.

The synthesis of (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one typically involves several key steps:

  • Alkylation: The process usually begins with the alkylation of 4(S)-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one using allyl bromide in the presence of lithium diisopropylamide as a base.
  • Hydrolysis: Following alkylation, hydrolysis with lithium hydroperoxide yields the desired chiral pentenoic acid.
  • Purification: The final product is purified through techniques such as crystallization and chromatography to ensure high purity and yield.

In an industrial context, automated reactors and continuous flow systems may be utilized to enhance efficiency and scalability during production.

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one has several important applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly in developing antibiotics.
  • Organic Synthesis: The compound acts as a chiral auxiliary in asymmetric synthesis, influencing the stereochemistry of target molecules.
  • Research: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Research indicates that (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one interacts with various biomolecules, which can affect its pharmacological properties. The specific interactions depend on the molecular targets involved, such as enzymes or receptors within biological systems. Spectroscopic techniques like Nuclear Magnetic Resonance spectroscopy are employed to study these interactions and confirm structural integrity during synthesis.

Several compounds share structural similarities with (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
(S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-oneContains a bromoheptanoyl moietyEnhanced antibacterial activity against resistant strains
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-oneEnantiomeric form with similar acyl groupPotential differences in biological activity due to chirality
(3S,4R)-4-Benzyl-3-(3-methylpentanoyl)oxazolidin-2-oneFeatures a 3-methylpentanoyl groupUnique reactivity in substitution reactions due to acyl group differences
(R)-4-benzyl-3-(2-phenylacetyl)oxazolidin-2-oneContains a phenylacetyl moietyDistinct pharmacological profile compared to other oxazolidinones

The uniqueness of (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one lies in its specific acyl group and chirality, which significantly influence its reactivity and biological activity compared to similar compounds. This compound exemplifies the importance of structural variations in determining the pharmacological properties of oxazolidinones in medicinal chemistry.

XLogP3

3.3

Dates

Modify: 2023-08-18

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